molecular formula C20H14ClN3O5S2 B12114251 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide

6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide

Cat. No.: B12114251
M. Wt: 475.9 g/mol
InChI Key: WPEMTRPPZFOWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromene-2-carboxamide derivative featuring a 6-chloro-7-methyl-substituted chromene core and a sulfamoylphenyl group modified with a thiazol-2-yl moiety. It is identified by multiple synonyms, including CAS No. 873080-78-5, and is referenced in databases such as CHEMBL1549761 and ZINC2363214 . The structural complexity of this molecule arises from its dual substitution pattern on the chromene ring (6-Cl, 7-Me) and the heterocyclic thiazole group appended to the sulfamoylphenyl moiety.

Properties

Molecular Formula

C20H14ClN3O5S2

Molecular Weight

475.9 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C20H14ClN3O5S2/c1-11-8-17-14(9-15(11)21)16(25)10-18(29-17)19(26)23-12-2-4-13(5-3-12)31(27,28)24-20-22-6-7-30-20/h2-10H,1H3,(H,22,24)(H,23,26)

InChI Key

WPEMTRPPZFOWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization of 2-Hydroxyacetophenone Derivatives

The 4-oxo-4H-chromene-2-carboxylic acid core is synthesized via cyclization of 2-hydroxyacetophenone derivatives. Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate (CAS: 27455-31-8) serves as a key intermediate, prepared by esterification of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid using sulfuric acid and methanol. Optimization studies report yields of 54–93% for analogous chromone-2-carboxylic esters under reflux conditions.

Reaction Conditions

Starting MaterialReagentSolventTemperatureYield
6-Chloro-4-oxo-4H-chromene-2-carboxylic acidH₂SO₄, MeOHMethanolReflux85%

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis to yield the free carboxylic acid, a prerequisite for amide bond formation. Alkaline hydrolysis with aqueous NaOH (2 M) in THF/water (1:1) at 60°C for 6 hours achieves near-quantitative conversion.

Preparation of 4-(Thiazol-2-ylsulfamoyl)aniline

The thiazole-sulfonamide moiety is synthesized via a Hantzsch thiazole reaction followed by sulfonylation.

Hantzsch Thiazole Synthesis

A thioamide intermediate (e.g., 86 in PMC4862372) reacts with 2-bromoacetophenone derivatives to form the thiazole ring. For example, treatment of 3-aminopropionitrile-derived thioamide with 2-bromoacetophenone in ethanol at room temperature yields 4-arylthiazol-2-ethylamine derivatives (e.g., 89a–f ) as hydrobromide salts.

Key Reaction

Thioamide+2-BromoacetophenoneEthanol, RTThiazole Derivative[2]\text{Thioamide} + \text{2-Bromoacetophenone} \xrightarrow{\text{Ethanol, RT}} \text{Thiazole Derivative}

Sulfonylation of Aniline

The sulfamoyl group is introduced via reaction of 4-aminophenylsulfonyl chloride with thiazol-2-amine. Using pyridine as a base in dichloromethane at 0°C prevents over-sulfonylation, yielding 4-(thiazol-2-ylsulfamoyl)aniline with 78% efficiency.

Amide Coupling of Chromene Carboxylic Acid and Sulfonamide Aniline

The final step involves coupling the chromene carboxylic acid with 4-(thiazol-2-ylsulfamoyl)aniline.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation. Reaction with the aniline derivative at room temperature for 12 hours achieves 92% yield.

Optimized Conditions

Coupling AgentSolventTemperatureTimeYield
EDCl/HOBtDMFRT12 h92%

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation is performed using 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent (WO2011141933A2) describes a tandem approach where the thiazole ring and sulfonamide group are assembled sequentially without isolating intermediates. Using K₂CO₃ in acetone at 50°C, this method reduces processing time by 30% but requires stringent temperature control to avoid byproducts.

Solid-Phase Synthesis

Immobilization of the chromene carboxylic acid on Wang resin enables iterative coupling with sulfonamide-aniline derivatives. While this method offers facile purification, yields are modest (65–70%) due to steric hindrance.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

The Hantzsch reaction occasionally produces regioisomers due to competing nucleophilic attacks. Employing electron-deficient aryl bromides (e.g., 2-bromo-4-nitroacetophenone) directs cyclization to the desired position, improving selectivity to >95%.

Sulfonamide Hydrolysis

The sulfonamide group is susceptible to hydrolysis under acidic conditions. Conducting reactions at neutral pH (6.5–7.5) and using non-aqueous solvents (e.g., THF) minimizes degradation.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing EDCl with cheaper alternatives like DCC (dicyclohexylcarbodiimide) reduces production costs by 40%, albeit with a slight yield drop (85% vs. 92%).

Solvent Recycling

DMF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research has demonstrated that 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in biological assays.
  • Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for:

  • Cancer Treatment : Investigations into its mechanisms suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

Agricultural Chemistry

Due to its biological activity, this compound could be utilized in:

  • Pesticide Development : Its effectiveness against pathogens may lead to new agrochemical formulations.
  • Herbicide Formulations : The thiazole component could enhance herbicidal activity against resistant plant species.

Comparative Analysis with Related Compounds

A comparison table highlighting structural similarities and unique features with related compounds is provided below:

Compound NameStructureUnique Features
6-Chloro-7-fluoro-4-oxo-4H-chromeneSimilar chromene coreFluorine substitution may enhance bioactivity
7-MethylchromenoneSimplified structureLacks additional functional groups but retains some biological activity
ClomazoneA pyridine-based herbicideKnown for broad-spectrum herbicidal activity

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer).
  • Animal Models : Preliminary results indicate reduced tumor size in xenograft models treated with the compound.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related chromene-2-carboxamide derivatives reported in the literature, focusing on substituent effects and physicochemical properties.

Chromene Ring Substitutions

highlights several analogs with varying substituents on the chromene ring (Table 1). Key differences include:

  • Positional isomerism : Analogs with methyl groups at positions 6 (5b), 7 (5c), or both (5e) exhibit distinct melting points and yields.
  • Chlorine substitution: The target compound introduces a chlorine atom at position 6, which is bulkier and more electronegative than the methyl or ethyl groups in analogs.
Table 1: Comparison of Chromene-2-carboxamide Derivatives
Compound Name Chromene Substituents Sulfamoyl Group Yield (%) Melting Point (°C) Reference
5b (6-Me) 6-Methyl -SO₂NH₂ 89 307–308
5c (7-Me) 7-Methyl -SO₂NH₂ 91 309–311
5e (6,7-diMe) 6,7-Dimethyl -SO₂NH₂ 87 >310
Target Compound 6-Chloro,7-Methyl -SO₂NH-Thiazol-2-yl Not reported Not reported

Sulfamoyl Group Modifications

The sulfamoyl group (-SO₂NH₂) in analogs like 5a–e is unmodified, whereas the target compound features a thiazol-2-ylsulfamoyl group (-SO₂NH-thiazol-2-yl). This modification introduces:

  • Steric and electronic effects : The thiazole’s nitrogen and sulfur atoms could alter solubility and metabolic stability compared to unmodified sulfamoyl analogs.

Implications of Structural Differences

  • Physicochemical properties : Chlorine substitution at position 6 may elevate melting points relative to methyl analogs due to stronger intermolecular forces. However, the absence of experimental data for the target compound limits direct comparisons.

Biological Activity

6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₁H₇ClO₄
Molecular Weight 238.62 g/mol
CAS Number 262590-94-3
Synonyms 6-Chloro-7-methylchromone-2-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammation and neurodegenerative diseases. Research has shown that chromone derivatives can inhibit cholinesterases, which are crucial in the pathophysiology of Alzheimer's disease. The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions with these enzymes, thereby modulating their activity.

Biological Activity Studies

Recent studies have evaluated the compound's efficacy against several biological targets:

  • Cholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating moderate potency. This suggests potential utility in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Anti-inflammatory Properties : The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In vitro studies indicated that it could reduce COX-2 activity, potentially offering therapeutic benefits in inflammatory conditions .
  • Antioxidant Activity : The antioxidant potential of the compound was evaluated through various assays. It exhibited notable free radical scavenging activity, which is essential for mitigating oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the biological significance of chromone derivatives:

  • Study on Neuroprotection : A study investigated the neuroprotective effects of chromone derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through their antioxidant properties .
  • In Vivo Models : Animal models were used to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in inflammatory markers following treatment, suggesting its potential as a therapeutic agent for conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide?

  • Methodology : The synthesis involves a multi-step process:

Chromene core formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions.

Amide coupling : Reaction of the chromene-2-carboxylic acid intermediate with 4-(thiazol-2-ylsulfamoyl)aniline using coupling agents like EDC/HOBt or DCC.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product .

  • Key parameters : Temperature control (<100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amide coupling) are critical for optimizing yields (reported 45–60%) .

Q. What analytical techniques are recommended for structural characterization?

  • Spectroscopic methods :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chloro at C6, methyl at C7) and amide bond formation.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ peak).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
    • Computational tools : PubChem SMILES/InChI notations for molecular docking or DFT calculations to predict electronic properties .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

  • Strategies :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for C–N coupling steps to reduce byproducts .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but require post-reaction aqueous workup to remove residuals.
  • In-line monitoring : Employ HPLC or TLC to track reaction progress and terminate at peak product formation .
    • Data-driven adjustments : Correlate reaction parameters (pH, temperature) with yield trends using DOE (Design of Experiments) .

Q. How to address contradictions in biological activity data across studies?

  • Root causes :

  • Purity variability : Impurities >5% (e.g., unreacted intermediates) can skew enzyme inhibition assays. Validate purity via HPLC (>95%) before testing .
  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or incubation time may alter target binding. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
    • Resolution : Perform dose-response curves (IC50_{50}) in triplicate and compare with structurally similar chromene derivatives (e.g., 6-ethyl-4-oxo analogs) to identify substituent-specific trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR) to map binding pockets. The thiazole sulfamoyl group shows high affinity for ATP-binding sites in kinases .
  • MD simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonds between the amide moiety and catalytic residues (e.g., Lys45 in EGFR) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • SAR studies :

  • Thiazole sulfamoyl group : Critical for kinase inhibition (e.g., IC50_{50} = 0.8 μM vs. VEGFR-2). Replacement with tetrazoles reduces potency by 10-fold .
  • Chloro vs. fluoro substitution : Chloro at C6 enhances cellular permeability (LogP = 3.2) compared to fluoro (LogP = 2.7), improving in vivo efficacy .
    • Synthetic analogs : Compare with 6-methoxy-4-oxo chromenes (lower cytotoxicity) or 7-ethyl derivatives (higher metabolic stability) to guide lead optimization .

Q. What strategies resolve purification challenges due to the compound’s low solubility?

  • Solvent systems : Use gradient elution (hexane → ethyl acetate → methanol) in column chromatography. For recrystallization, DMF/water mixtures improve recovery .
  • Derivatization : Temporarily convert the carboxylic acid to a methyl ester (via CH3_3I/K2_2CO3_3) to enhance solubility, followed by hydrolysis post-purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.